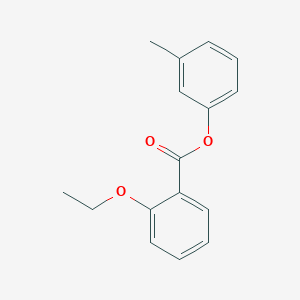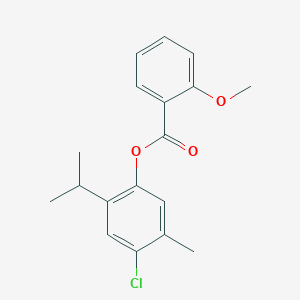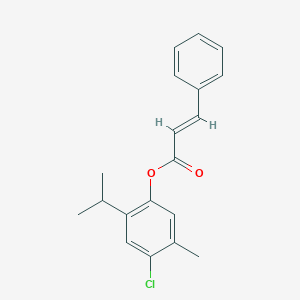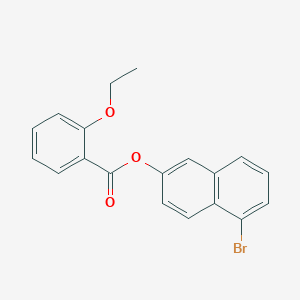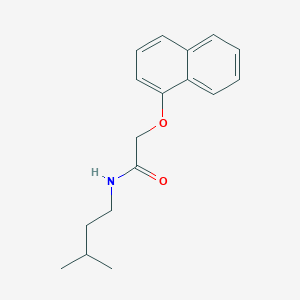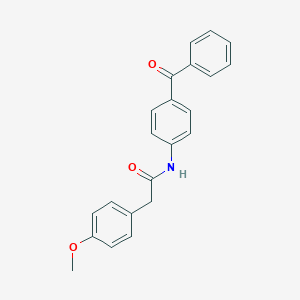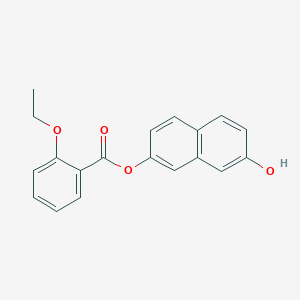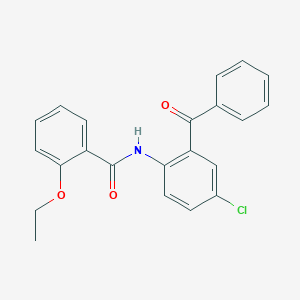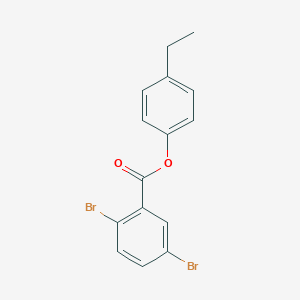
4-Ethylphenyl 2,5-dibromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl 2,5-dibromobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has two bromine atoms attached to the benzene ring. In
Mécanisme D'action
The mechanism of action of 4-Ethylphenyl 2,5-dibromobenzoate is not fully understood. However, it is believed to act by disrupting the membrane integrity of microorganisms and insects, leading to their death.
Biochemical and Physiological Effects:
4-Ethylphenyl 2,5-dibromobenzoate has been found to have low toxicity levels in mammals. However, it may cause skin and eye irritation upon contact. It has also been found to have an inhibitory effect on the growth of certain microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Ethylphenyl 2,5-dibromobenzoate in lab experiments is its low toxicity levels in mammals. This makes it a safer alternative to other compounds that may have harmful effects on laboratory animals. However, its inhibitory effect on the growth of certain microorganisms may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 4-Ethylphenyl 2,5-dibromobenzoate. One potential area of research is its use as a disinfectant or pesticide. Further studies could investigate its effectiveness against different types of microorganisms and insects. Another potential area of research is its use in drug development. The compound's antimicrobial properties may make it a potential candidate for the development of new antibiotics. Additionally, the compound's mechanism of action could be further investigated to better understand its effects on microorganisms and insects.
Méthodes De Synthèse
The synthesis of 4-Ethylphenyl 2,5-dibromobenzoate involves the reaction of 4-ethylphenol with 2,5-dibromobenzoyl chloride in the presence of a catalyst such as pyridine. The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
4-Ethylphenyl 2,5-dibromobenzoate has been studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial properties and has been studied for its potential use as a disinfectant. It has also been studied for its potential use as a pesticide due to its insecticidal properties.
Propriétés
Formule moléculaire |
C15H12Br2O2 |
|---|---|
Poids moléculaire |
384.06 g/mol |
Nom IUPAC |
(4-ethylphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C15H12Br2O2/c1-2-10-3-6-12(7-4-10)19-15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 |
Clé InChI |
XYBDOUXZHLJKBV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
CCC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




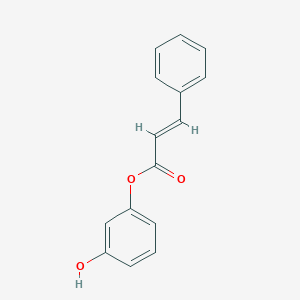
![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
